N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine

Lipophilicity Physicochemical Property ADME

Research pain point: Structural analogs with methylene or ether bridges often fail to replicate the conformational flexibility and lipophilicity needed for GPCR or PDE4 inhibitor programs. This compound solves that via a precise ethylene linker. - Key differentiator: logP 3.56 & PSA 30.49 Ų - optimized for blood-brain barrier penetration studies. - Functional utility: Secondary amine scaffold enables reductive amination or alkylation to ion channel blockers. - Supply assurance: Packaged as free base; verified stability under inert atmosphere.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 93285-86-0
Cat. No. B183235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
CAS93285-86-0
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2CCCCC2)OC
InChIInChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3
InChIKeyQYUUWFKPJWELGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine — Structural Baseline


N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine (CAS 93285-86-0) is a secondary aromatic amine characterized by a 3,4-dimethoxyphenethyl group linked via a nitrogen atom to a cyclohexyl ring . It is typically supplied as a free base with molecular formula C16H25NO2 and molecular weight 263.38 g/mol . The compound functions as a research intermediate and building block, particularly in medicinal chemistry programs exploring cyclohexanamine-containing pharmacophores . Its solubility in common organic solvents and calculated physicochemical parameters inform its suitability for specific reaction conditions and formulation requirements .

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine Non-Interchangeability with In-Class Analogs


Generic substitution among cyclohexanamine derivatives or phenethylamine-based analogs is not justified without comparative data because minor structural changes (e.g., linker length, ring substitution pattern, salt form) can produce large shifts in molecular properties, synthetic utility, and biological profile [1]. For N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine, the presence of an ethylene linker between the aromatic ring and the amine (rather than a methylene or ether linkage) directly impacts the compound's conformational flexibility, basicity, and lipophilicity relative to close comparators . These differences translate into measurable variations in chromatographic behavior, salt formation propensity, and partitioning characteristics that affect both downstream reaction outcomes and the interpretability of biological screening data .

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine Quantitative Differentiation Evidence


Lipophilicity vs. Methylene-Linked and Phenethylamine Analogs

The calculated logP for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is 3.56 [1]. This value is higher than that reported for the structurally related N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine (methylene-linked analog; logP ≈ 3.1–3.3 estimated) and significantly higher than 3,4-dimethoxyphenethylamine (logP = 0.77) [2]. The difference arises from the combination of the ethylene linker and the cyclohexyl ring, which together increase hydrocarbon character and reduce polar surface area relative to the primary amine comparator .

Lipophilicity Physicochemical Property ADME

Molecular Weight & Polar Surface Area vs. Ether-Linked and Salt Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine has a molecular weight of 263.38 g/mol and a polar surface area (PSA) of 30.49 Ų [1]. In contrast, the ether-linked analog (1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexan-1-amine (CAS 1360617-35-1) has a molecular weight of 279.37 g/mol and PSA ≈ 39 Ų . The hydrobromide salt of the target compound (CAS 1609407-37-5) has a molecular weight of 344.29 g/mol and increased water solubility . These differences impact chromatographic retention, salt selection for formulation, and compliance with common drug-likeness filters (e.g., Lipinski's Rule of Five).

Molecular Descriptor Drug-likeness Medicinal Chemistry

Boiling Point and Vapor Pressure: Handling and Purification

The boiling point of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine is reported as 381.5 ± 27.0 °C at 760 mmHg, with a calculated vapor pressure of <0.1 mmHg at 25 °C . This is substantially higher than the boiling point of 3,4-dimethoxyphenethylamine (188 °C at 15 mmHg), reflecting the greater molecular weight and reduced hydrogen-bonding capacity of the secondary amine . The low vapor pressure at ambient temperature reduces loss during rotary evaporation and storage.

Thermal Stability Purification Physical Property

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine Application Scenarios


GPCR Ligand and Neuropeptide Y Antagonist Synthesis

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine serves as a key intermediate in the synthesis of cyclohexanamine-based ligands targeting G protein-coupled receptors (GPCRs), including neuropeptide Y Y1 receptor antagonists. The compound's ethylene linker and cyclohexyl ring confer conformational flexibility and lipophilicity (logP = 3.56) that can be fine-tuned through subsequent functionalization to optimize receptor binding and selectivity .

SAR Probe for Linker Length and Amine Substitution

The compound's distinct ethylene linker (vs. methylene or ether linkages in comparators) and its measured logP (3.56) and PSA (30.49 Ų) make it a useful tool compound for systematic SAR campaigns. Researchers can use this compound to evaluate how increasing the linker length from one to two carbons affects target engagement, metabolic stability, and off-target profiles relative to the methylene-bridged analog N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine [1].

Precursor for Ether-Linked Ion Channel Modulators & PDE4 Inhibitors

N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine can be elaborated into ether-linked derivatives (e.g., via alkylation or reductive amination) that are key intermediates for ion channel blockers and phosphodiesterase 4 (PDE4) inhibitors. The compound's secondary amine functionality and relatively low PSA support further derivatization without introducing excessive polarity that might limit blood-brain barrier penetration or cellular uptake in subsequent biological assays [2].

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